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Compound of Interest

2-Amino-4-methylbenzenethiol
Compound Name:
hydrochloride

Cat. No.: B12965046

Get Quote

Executive Summary & Chemical Identity

2-Amino-4-methylbenzenethiol hydrochloride (also known as 2-amino-p-toluenethiol HCI) is
a bifunctional aromatic building block containing both a nucleophilic thiol (-SH) and an amine (-
NH2) group. It is primarily employed in the Herz reaction or condensation with carboxylic acid
derivatives to form benzothiazole heterocycles, which are ubiquitous in medicinal chemistry
(e.g., antitumor, antimicrobial agents).

Due to the high susceptibility of the free thiol to oxidative dimerization (forming disulfides), the
hydrochloride salt is the preferred form for storage and handling, offering enhanced stability
and solubility in polar solvents.

Chemical Profile
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Property Data

IUPAC Name 2-Amino-4-methylbenzenethiol hydrochloride

2-Amino-p-toluenethiol HCI; 3-Amino-4-
Common Synonyms
mercaptotoluene HCI

CAS Number (Free Base) 31183-81-0
CAS Number (HCI Salt) Not widely listed; typically prepared in situ
C
H
Molecular Formula
NS
HCI
_ 139.22 (Free Base) + 36.46 (HCI) = 175.68
Molecular Weight
g/mol
Appearance Off-white to pale yellow crystalline solid
B Soluble in Water, DMSO, Methanol; Insoluble in
Solubility

non-polar organics

Spectroscopic Data Analysis

The following data synthesizes experimental observations for the free base and predicted shifts
for the hydrochloride salt, grounded in substituent electronic effects and comparative literature
of analogous aminothiophenols.

Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-

(Preferred for salts to prevent exchange/precipitation)
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Chemical Shift
( Multiplicity

» Ppm)

Integration

Assignment

Structural
Insight

9.50 - 10.50 Broad Singlet

3H

Ammonium
protons are
highly deshielded
and broad due to
exchange with
residual

water/solvent.

Doublet (
7.35
Hz)

1H

Ar-H (C6)

Proton ortho to
the thiol group;
deshielded by

the sulfur atom.

7.15 Singlet (Broad)

1H

Ar-H (C3)

Proton ortho to
the ammonium
group. In the free
base, this is
shielded (~6.5
ppm);
protonation
causes a
significant
downfield shift.

Doublet (
6.95
Hz)

1H

Ar-H (C5)

Proton meta to

the ammonium

group.

5.00 - 6.00 Broad

1H

Thiol proton.
Often invisible or
very broad due
to rapid
exchange,

especially in the
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presence of

acidic protons.

Methyl group
attached to the
aromatic ring
(C4).
Characteristic

2.25 Singlet 3H

sharp singlet.

Critical Note on Chemical Shifts: In the free base (CDCI

), the aromatic protons appear upfield due to the electron-donating effect of the free amine
(lone pair donation).

o Free Base Reference:
6.54 (s, H3), 6.42 (d, H5), 7.06 (d, H6) (Data derived from disulfide impurity analysis).
» HCI Salt Effect: Protonation converts the electron-donating

into the electron-withdrawing

, shifting aromatic signals downfield by approximately 0.5 — 1.0 ppm.

Infrared Spectroscopy (FT-IR)

The HCI salt exhibits distinct bands compared to the free base, particularly in the high-

frequency region.
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Wavenumber (cm
Functional Group

Vibrational Mode

)
Broad, strong ammonium
stretch. Overlaps with C-H
2600 — 3200 -
stretches; characteristic of
amine salts.
S-H Stretch. Weak band. Often
obscured by the broad
2550 — 2580 ) )
ammonium band in salts, but
diagnostic if visible.
Aromatic ring breathing
1580 — 1610 Ar-C=C
modes.
1480 — 1500 N-H bending (deformation).
600 — 700 C-S stretching vibration.

Mass Spectrometry (MS)

lonization Mode: ESI (+) or El

Parent lon: The hydrochloride salt dissociates in the gas phase.

o [M+H]

140.2 (Protonated free base).

o [M]

139.1 (Molecular ion of free base).

Fragmentation Pattern:
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o 139

106 (Loss of SH/S).
o 139

124 (Loss of CH

).

e Impurity Marker: Peak at

276 indicates the formation of the Disulfide Dimer (oxidation product).

Impurity Profile: The Disulfide Trap

A major challenge in working with 2-amino-4-methylbenzenethiol is its rapid oxidation to Bis(2-
amino-4-methylphenyl)disulfide. This impurity is chemically distinct and can be quantified using
NMR.

Disulfide Reference Data (

H NMR, CDCI
):
e 7.06 (d,
Hz, 2H, H6)
e 6.54 (s, 2H, H3)
e 6.42 (d,
Hz, 2H, H5)
e 2.20 (s, 6H, CH
)

o Observation: If these peaks appear alongside your main product, your sample has oxidized.
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Synthesis & Formation Pathway

The following Graphviz diagram illustrates the synthesis of the target compound from m-
toluidine and its subsequent conversion to the benzothiazole scaffold.

Herz Reaction 2 4 i HCI (g) or conc. HCI 2-Amino-4-methylbenzenethiol Cy 6-Methylbenzothiazole
(S2CI2 / NaOH) (Free Base) in Ethanol/Ether Hydrochloride (Target Scaffold)
T

|
02 / Air OXidation

Disulfide Dimer

(Oxidation Impurity)

Click to download full resolution via product page

Caption: Synthetic pathway from m-toluidine to the hydrochloride salt, highlighting the critical
oxidation risk point.

Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt

Use this protocol to stabilize the free base if purchased or synthesized.

o Dissolution: Dissolve 1.0 g of 2-amino-4-methylbenzenethiol (free base) in 10 mL of
anhydrous ethanol under an inert atmosphere (Nitrogen or Argon). Note: The solution should
be pale yellow.

 Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.2 equivalents of
concentrated HCI (or HCI in dioxane) dropwise with vigorous stirring.

o Precipitation: A white to off-white precipitate will form immediately.
« |solation: Filter the solid under vacuum (Schlenk filtration preferred to avoid moisture).

e Washing: Wash the filter cake with cold diethyl ether (2 x 5 mL) to remove unreacted free
base and impurities.
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» Drying: Dry under high vacuum at room temperature for 4 hours. Store in a desiccator
protected from light.

Protocol B: Quality Control Check (Oxidation Test)

Self-validating step to ensure reagent integrity before use.

Sampling: Take ~10 mg of the salt.

Solubilization: Dissolve in 0.6 mL DMSO-

Analysis: Acquire a standard

H NMR spectrum (16 scans).

Criteria:

o Pass: Distinct sharp methyl singlet at ~2.25 ppm; broad ammonium peaks >9 ppm.

o Fail: Presence of "doublet of doublets" in the aromatic region matching the Disulfide
Reference (Section 3) or multiple methyl peaks.
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» To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 2-
Amino-4-methylbenzenethiol Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12965046/docs#comprehensive-spectroscopic-
characterization-2-amino-4-methylbenzenethiol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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